molecular formula C22H21N3O4S B11196133 5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11196133
M. Wt: 423.5 g/mol
InChI Key: UNGOTVBRLSWZDE-UHFFFAOYSA-N
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Description

5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the thiazole derivative with ethyl chloroformate and hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the thiazole and oxadiazole rings using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to ensure efficiency and consistency.

Chemical Reactions Analysis

5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure but differ in their substituents and overall chemical properties.

    Oxadiazole Derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole and 2,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring structure but have different substituents.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N3O4S/c1-4-28-16-8-5-14(6-9-16)22-24-20(29-25-22)12-21-23-17(13-30-21)15-7-10-18(26-2)19(11-15)27-3/h5-11,13H,4,12H2,1-3H3

InChI Key

UNGOTVBRLSWZDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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